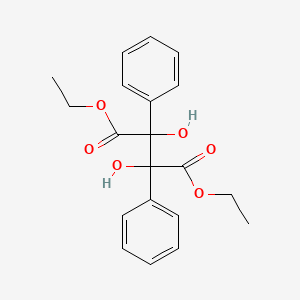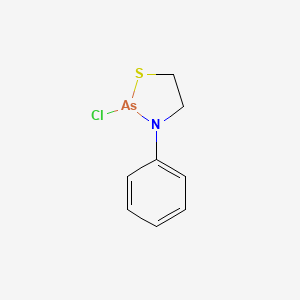
2-Chloro-3-phenyl-1,3,2-thiazarsolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-phenyl-1,3,2-thiazarsolidine is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms within its structure This compound belongs to the thiazolidine family, which is known for its diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-1,3,2-thiazarsolidine typically involves the reaction of a phenyl-substituted thioamide with a chlorinating agent. One common method includes the use of thiourea and phenyl isothiocyanate, followed by chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions and reusable catalysts, are also explored to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-phenyl-1,3,2-thiazarsolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Ammonia, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amino, thio, or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-phenyl-1,3,2-thiazarsolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for its pharmacological properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-phenyl-1,3,2-thiazarsolidine involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. It may also disrupt cellular processes by interfering with DNA replication or protein synthesis. The exact pathways and targets depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine: A parent compound with similar structural features but lacks the phenyl and chlorine substituents.
2-Chloro-1,3-thiazole: Contains a similar thiazole ring but differs in the position of the chlorine atom and the absence of the phenyl group.
3-Phenyl-1,3-thiazolidine: Similar structure but lacks the chlorine atom.
Uniqueness
This combination allows for a broader range of chemical modifications and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
64148-17-0 |
|---|---|
Molekularformel |
C8H9AsClNS |
Molekulargewicht |
261.60 g/mol |
IUPAC-Name |
2-chloro-3-phenyl-1,3,2-thiazarsolidine |
InChI |
InChI=1S/C8H9AsClNS/c10-9-11(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
NRLLYEIUCRNWKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS[As](N1C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


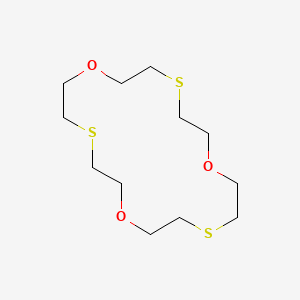

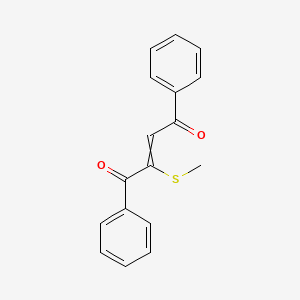
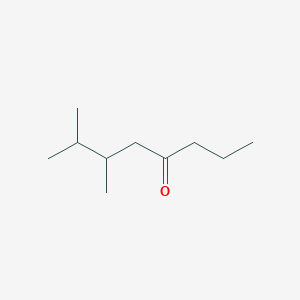
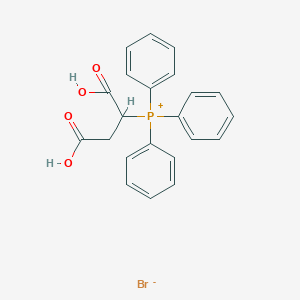
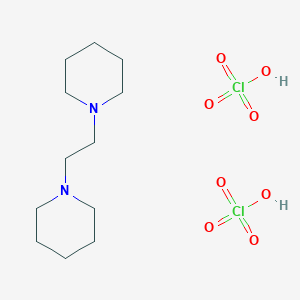

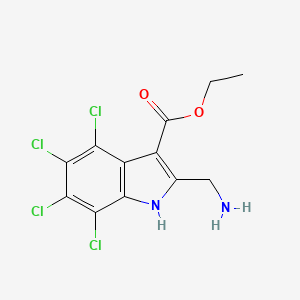
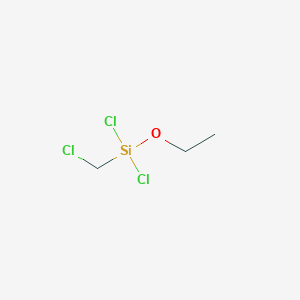
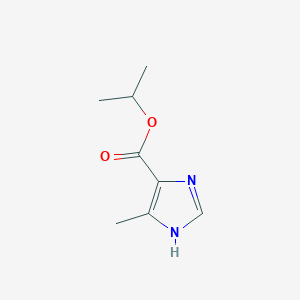

![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
